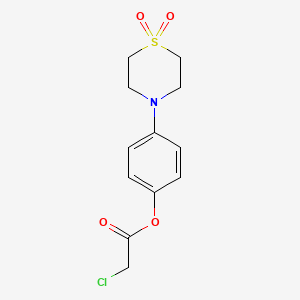
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate is a chemical compound with the molecular formula C11H13NO4S It is known for its unique structure, which includes a thiazinan ring and a phenyl chloroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate typically involves the reaction of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Esters, amides, and other derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: Similar structure but lacks the chloroacetate group.
Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylate: Similar structure with a methyl ester group instead of the chloroacetate group.
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate is unique due to its specific combination of a thiazinan ring and a phenyl chloroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
261895-98-1 |
|---|---|
Molecular Formula |
C12H14ClNO4S |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C12H14ClNO4S/c13-9-12(15)18-11-3-1-10(2-4-11)14-5-7-19(16,17)8-6-14/h1-4H,5-9H2 |
InChI Key |
IUQWYGWGGZVEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
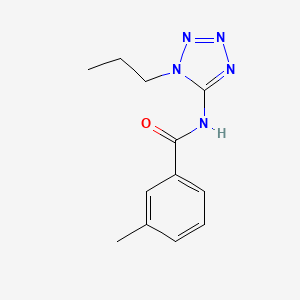
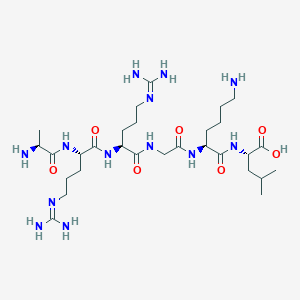
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
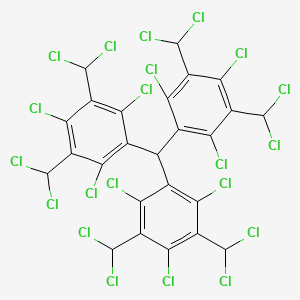
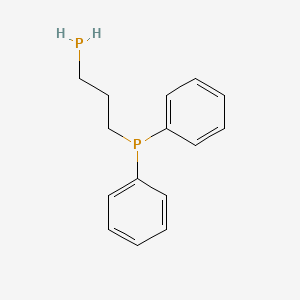
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)

![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
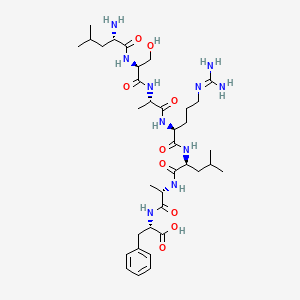
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
